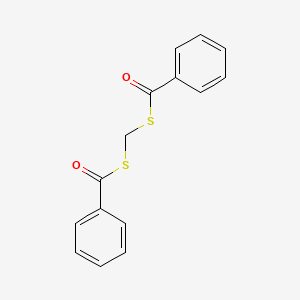
S,S'-Methylene dibenzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(benzoylthio)methane is an organic compound characterized by the presence of two benzoylthio groups attached to a central methane molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzoylthio)methane typically involves the reaction of benzoyl chloride with a thiol compound under controlled conditions. One common method involves the use of benzoyl chloride and sodium sulfide in an organic solvent, such as dichloromethane, to produce bis(benzoylthio)methane . The reaction is usually carried out at room temperature and requires careful control of the reaction time and conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for bis(benzoylthio)methane are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Bis(benzoylthio)methane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert bis(benzoylthio)methane to its corresponding thiol derivatives.
Substitution: The benzoylthio groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of bis(benzoylthio)methane, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(benzoylthio)methane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of bis(benzoylthio)methane involves its interaction with various molecular targets. The benzoylthio groups can form strong bonds with metal ions, making the compound useful in catalysis and materials science. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bis(pyrazolyl)methane: This compound contains pyrazole rings instead of benzoylthio groups and is known for its biological activities.
Bis(indolyl)methane: Known for its antiproliferative and antiparasitic activities, this compound features indole rings.
Bis(methylthio)methane:
Uniqueness
Bis(benzoylthio)methane is unique due to its benzoylthio groups, which confer distinct chemical properties and reactivity. Its ability to form strong bonds with metal ions and participate in various chemical reactions makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
2242-21-9 |
|---|---|
Fórmula molecular |
C15H12O2S2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
S-(benzoylsulfanylmethyl) benzenecarbothioate |
InChI |
InChI=1S/C15H12O2S2/c16-14(12-7-3-1-4-8-12)18-11-19-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
KJRKDEBBCVUPAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SCSC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![N-[2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B14747436.png)
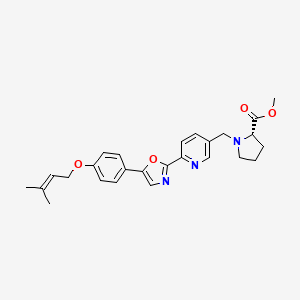
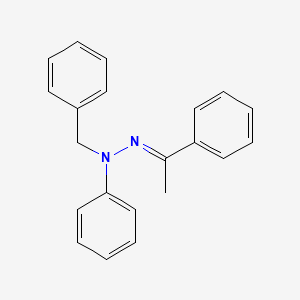
![Spiro[2.4]heptane](/img/structure/B14747456.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747471.png)
![1,4-Dichloropyrrolo[3,4-c]pyrrole](/img/structure/B14747478.png)
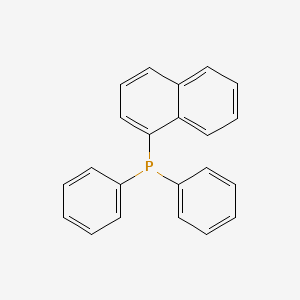
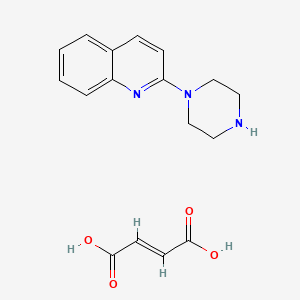
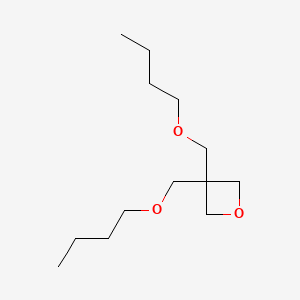
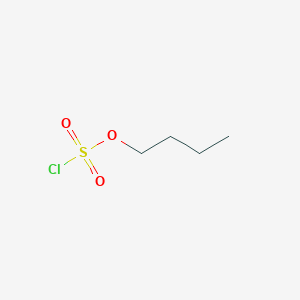
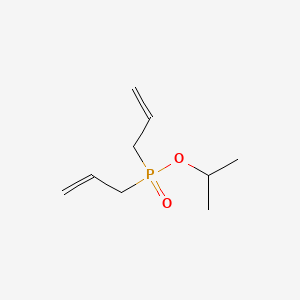
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
